6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
Description
This compound is a chromene carboxamide derivative featuring a bromo substituent at the 6-position of the chromene core and a 1,2,5-oxadiazol-3-yl group linked via a propan-2-ylphenyl moiety. Its structure combines a 4-oxo-chromene scaffold with an oxadiazole ring, a design often employed in medicinal chemistry for modulating biological activity and physicochemical properties.
Properties
Molecular Formula |
C21H16BrN3O4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-9-14(22)7-8-17(15)28-18/h3-11H,1-2H3,(H,23,25,27) |
InChI Key |
BEPSRJURHDMVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Method
-
Convert the chromene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the acid chloride with the oxadiazol-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine).
Reaction conditions :
Carbodiimide-Mediated Coupling
-
Activate the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Couple with the amine in DMF or acetonitrile at room temperature.
Advantages :
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
-
¹H NMR : Aromatic protons (δ 6.8–8.1 ppm), oxadiazole NH (δ 10.2–10.5 ppm).
-
IR spectroscopy : C=O stretches (1680–1720 cm⁻¹), N–H bends (3300–3500 cm⁻¹).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ activation, amine coupling | 78 | ≥95 | Moisture sensitivity |
| Carbodiimide (EDC) | EDC/HOBt, room temperature | 82 | ≥97 | Cost of reagents |
| POCl₃ Cyclization | One-pot cyclization | 65 | 90 | Harsh conditions (100°C) |
Challenges and Optimization Strategies
-
Low yields in oxadiazole formation : Use microwave-assisted synthesis to reduce reaction time.
-
Byproducts during amide coupling : Employ scavengers like polymer-bound trisamine to sequester excess reagents.
-
Solubility issues : Substitute DMF with dimethylacetamide (DMAc) for better dissolution of aromatic intermediates.
Recent Advances
Recent studies highlight flow chemistry for continuous synthesis of chromene-oxadiazole hybrids, improving scalability and reducing purification steps. Additionally, enzyme-mediated coupling using lipases has emerged as a green alternative for amide bond formation, though yields remain moderate (50–60%) .
Chemical Reactions Analysis
Oxidation Reactions
The chromene core undergoes selective oxidation at the 4-oxo position. Potassium permanganate () in acidic or neutral conditions oxidizes the α,β-unsaturated ketone system, forming carboxylic acid derivatives . For example:
Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity, with polar aprotic solvents like DMF favoring higher yields.
Reduction Reactions
The oxadiazole ring and carboxamide group participate in reduction processes:
-
Sodium borohydride (NaBH4NaBH_4NaBH4) : Selectively reduces the oxadiazole’s N-O bonds, generating diamine intermediates.
-
Catalytic hydrogenation (H2/Pd−CH_2/Pd-CH2/Pd−C) : Cleaves the oxadiazole ring to form hydrazine derivatives while preserving the chromene backbone.
Reductive pathways are critical for generating bioactive metabolites or intermediates for further functionalization.
Nucleophilic Substitution
The bromine atom at position 6 undergoes nucleophilic displacement with:
-
Amines : Produces amino-substituted chromenes under mild conditions (e.g., DMF, 60°C) .
-
Thiols : Forms thioether derivatives in the presence of a base like triethylamine.
| Nucleophile | Product | Conditions |
|---|---|---|
| Ethylamine | 6-Ethylamino derivative | DMF, 60°C, 12h |
| Benzenthiol | 6-Phenylthioether | EtOH, TEA, reflux |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems. For instance:
These reactions are typically catalyzed by Cu(I) or Ru(II) complexes under microwave irradiation.
Hydrolysis and Condensation
-
Acid/Base Hydrolysis : The carboxamide group hydrolyzes to carboxylic acid under strong acidic (HCl) or basic (NaOH) conditions .
-
Schiff Base Formation : The keto group at position 4 reacts with primary amines to form imine derivatives.
Functional Group Interconversion
The propan-2-ylphenyl substituent undergoes Friedel-Crafts alkylation or sulfonation to introduce electron-withdrawing/donating groups, modifying electronic properties for structure-activity studies.
Key Reaction Optimization Factors
| Parameter | Impact on Reaction |
|---|---|
| Solvent polarity | Higher polarity improves solubility of ionic intermediates |
| Temperature | Elevated temps (80–100°C) accelerate ring-opening reactions |
| Catalyst | Transition metals (e.g., Cu, Pd) enhance cycloaddition efficiency |
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to explore stereochemical outcomes and catalytic asymmetric transformations .
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that chromene derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide have been evaluated for their efficacy against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) using assays like the MTT assay. These studies indicate that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity to normal cells .
Kinase Inhibition
The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). In vitro studies have shown that derivatives of this compound can outperform established inhibitors like Sorafenib in terms of potency .
Antioxidant Properties
Chromenes are recognized for their antioxidant capabilities. Research indicates that the presence of the oxadiazole group may enhance these properties, making the compound a candidate for further studies aimed at developing antioxidant therapies .
Anti-inflammatory Effects
Preliminary data suggest that compounds with similar structures may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Further exploration into the mechanisms of action is warranted to confirm these effects .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activities of related compounds:
| Study Focus | Methodology | Findings |
|---|---|---|
| Anticancer Activity | MTT Assay on various cancer cell lines | Significant cytotoxicity against MCF-7 and HCT-116 with IC50 values indicating efficacy |
| Kinase Inhibition | Molecular docking studies | Strong binding affinity to EGFR and VEGFR-2 compared to Sorafenib |
| Antioxidant Activity | DPPH radical scavenging assay | Demonstrated notable antioxidant activity |
| Anti-inflammatory Potential | In vitro assays on inflammatory markers | Reduced expression of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves interactions with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Chromene-Oxadiazole Hybrids
A closely related analogue, 2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide (), differs in two key aspects:
- Oxo Position : The target compound has a 4-oxo group on the chromene ring, whereas the analogue features a 2-oxo group.
- Substituent : The phenyl ring in the oxadiazole moiety is substituted with a propan-2-yl group in the target compound vs. a propan-2-yloxy group in the analogue.
| Property | Target Compound | Compound |
|---|---|---|
| Chromene Oxo Position | 4-position | 2-position |
| Phenyl Substituent | Propan-2-yl | Propan-2-yloxy |
| Molecular Weight* | ~481.3 g/mol (calculated) | ~453.4 g/mol (calculated) |
*Molecular weights estimated based on structural formulas.
The propan-2-yloxy group in the analogue may enhance solubility due to its ether linkage, whereas the propan-2-yl group in the target compound could increase lipophilicity, influencing membrane permeability .
Sulfonamide Derivatives with Bromo-Oxo Scaffolds
Compounds 17 and 18 from share structural motifs with the target compound:
- Bromo and Oxo Groups : Both feature bromo and oxo substituents on heterocyclic cores.
- Aromatic Linkers : Compound 17 includes a 4-chlorophenyl group, while 18 has a 4-methoxyphenyl group.
These sulfonamide derivatives highlight the importance of halogenation (bromo) and electron-withdrawing groups (chloro, methoxy) in enhancing binding affinity to biological targets .
Impact of Substituent Positioning
demonstrates that linker geometry critically influences activity. For example:
- Phenyl-1,3-bismaleimide (47) vs. phenyl-1,4-bismaleimide (48): The 1,3-analogue showed 8-fold higher potency against monoacylglycerol lipase (MGL) than the 1,4-analogue .
This suggests that the position of the oxadiazole-phenyl linkage in the target compound (meta vs. para) could similarly affect its bioactivity.
Key Research Findings and Trends
Oxadiazole Rings : The 1,2,5-oxadiazole moiety () is a common pharmacophore due to its hydrogen-bonding capability and metabolic stability.
Halogen Effects : Bromo substituents () are frequently used to improve binding via hydrophobic interactions or halogen bonding.
Linker Flexibility : Substituents like propan-2-yloxy () vs. propan-2-yl (target compound) modulate physicochemical properties, impacting bioavailability.
Biological Activity
6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a synthetic compound that combines various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 942894-93-1 |
| Molecular Formula | C21H16BrN3O4 |
| Molecular Weight | 454.3 g/mol |
The structure includes a bromine atom, an oxadiazole ring, and a chromene moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The presence of the oxadiazole ring in this compound suggests potential antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.24 μg/mL against Escherichia coli and Staphylococcus aureus .
A comparative analysis of related compounds indicates that modifications in the oxadiazole structure can significantly enhance antimicrobial efficacy. The compound's structure facilitates interaction with bacterial cell walls or metabolic pathways, leading to inhibited bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the oxadiazole moiety has been documented extensively. In particular:
- Carrageenan-Induced Edema Model : In studies assessing anti-inflammatory effects using carrageenan-induced paw edema in mice, compounds similar to 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide demonstrated significant reduction in edema (up to 67%) compared to control groups treated with saline .
This suggests that the compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation.
Anticancer Properties
Emerging research indicates that oxadiazole derivatives possess anticancer properties. The mechanism often involves:
- Induction of Apoptosis : Compounds with structural similarities have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation.
- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation .
Case Studies
Several case studies have documented the biological activities of compounds related to 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide:
- Study on Anti-inflammatory Effects :
- Antimicrobial Activity Assessment :
Q & A
Q. What are the established synthetic pathways for this compound?
The synthesis involves a multi-step approach:
- Chromene core formation : Condensation of 4-hydroxy-2-oxo-2H-chromene derivatives with ammonium acetate at 130°C .
- Bromination : Electrophilic substitution at the 6-position using bromine sources (e.g., NBS or Br₂ in acetic acid).
- Oxadiazole coupling : Carbodiimide-mediated amidation (e.g., EDC/HCl) with 4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-amine.
- Purification : Column chromatography (n-hexane/EtOAc, 8:2) achieves >95% purity .
Q. What analytical techniques are essential for characterization?
Key methods include:
- NMR spectroscopy : 1H/13C NMR confirms structural motifs (e.g., chromene carbonyl at δ ~165 ppm, oxadiazole singlet at δ 8.31) .
- HPLC-MS : Verifies molecular weight (e.g., [M+H]+ at m/z 484.2) and purity.
- X-ray crystallography : Resolves absolute configuration if crystals are obtained.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Chromene C-4 carbonyl | 165.2 | Singlet |
| Oxadiazole C-3 | 8.31 | Singlet |
| Isopropyl CH3 | 1.25 | Doublet |
Q. How should the compound be stored to ensure stability?
- Store at -20°C under inert gas (N₂/Ar) in amber glass vials.
- Use desiccants (silica gel) to prevent oxadiazole hydrolysis.
- Monitor degradation via biannual HPLC analysis .
Advanced Questions
Q. How can researchers optimize the oxadiazole coupling step?
Optimization strategies include:
- Catalyst screening : Pd(OAc)₂ in DMF yields 72% vs. CuI in toluene (58%) .
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility but require higher temperatures (80–100°C).
- Stoichiometry : A 1.2:1 molar ratio of carboxamide to oxadiazole amine minimizes side products.
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 72 |
| CuI | Toluene | 110 | 58 |
| None | DMF | 80 | <10 |
Q. How to resolve contradictions in reported biological activity data?
Discrepancies arise from:
- Purity variations : Use gradient chromatography (n-hexane/EtOAc) .
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times.
- Structural analogs : Compare activity of Br vs. Cl derivatives at C-6.
- Systematic validation : Re-synthesize compounds and conduct parallel bioassays .
Q. What computational methods predict reactivity in nucleophilic substitutions?
- DFT calculations (B3LYP/6-31G*): Identify electrophilic centers (C-6 Br shows 1.8x higher reactivity than Cl analogs).
- MD simulations : Solvent polarity (e.g., DMSO vs. toluene) reduces ΔG‡ by 12 kJ/mol.
- Transition state analysis : Favors SN1 pathway due to steric hindrance at C-6 .
Q. How to design SAR studies for this compound?
- Core modifications : Synthesize derivatives with substituents at C-4 (oxo → thio) and C-6 (Br → I).
- Oxadiazole analogs : Compare 1,2,5-oxadiazole vs. 1,3,4-oxadiazole bioactivity.
- Pharmacophore mapping : Use NMR/X-ray data to prioritize hydrogen bond acceptors (e.g., oxadiazole N-O).
- QSAR modeling : Correlate topological polar surface area (TPSA) with kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
